ML042
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Overview
Description
The compound identified as “ML042” is actually Doxycycline Monohydrate . Doxycycline Monohydrate is a broad-spectrum antibiotic belonging to the tetracycline class. It is widely used in the treatment of various bacterial infections, including respiratory and urinary tract infections, acne, and certain parasitic infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Doxycycline Monohydrate is synthesized through a semi-synthetic process starting from oxytetracycline. The process involves several steps, including hydroxylation, methylation, and cyclization reactions . The key steps are:
Hydroxylation: Oxytetracycline undergoes hydroxylation to form 5-hydroxy-oxytetracycline.
Methylation: The hydroxylated intermediate is then methylated to form 6-methyl-5-hydroxy-oxytetracycline.
Cyclization: The final step involves cyclization to form Doxycycline Monohydrate.
Industrial Production Methods
Industrial production of Doxycycline Monohydrate involves large-scale fermentation processes followed by chemical modifications. The fermentation process uses specific strains of Streptomyces bacteria to produce oxytetracycline, which is then chemically modified to produce Doxycycline Monohydrate .
Chemical Reactions Analysis
Types of Reactions
Doxycycline Monohydrate undergoes several types of chemical reactions, including:
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Doxycycline Monohydrate can undergo substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen. Light exposure can also catalyze oxidation.
Reduction: Reducing agents like sodium borohydride can be used under controlled conditions.
Substitution: Substitution reactions often require specific catalysts and solvents to proceed efficiently.
Major Products
The major products formed from these reactions include various degradation products, such as epimers and hydroxylated derivatives .
Scientific Research Applications
Doxycycline Monohydrate has a wide range of scientific research applications:
Mechanism of Action
Doxycycline Monohydrate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal A site. This action blocks the addition of amino acids to the growing polypeptide chain, effectively halting protein synthesis . Additionally, Doxycycline Monohydrate has anti-inflammatory properties and can inhibit matrix metalloproteinases .
Comparison with Similar Compounds
Similar Compounds
Minocycline: Another tetracycline antibiotic with similar uses but different pharmacokinetic properties.
Tetracycline: The parent compound of the tetracycline class, with a broader spectrum of activity but higher toxicity.
Oxytetracycline: The precursor to Doxycycline Monohydrate, used in similar applications but with different stability and solubility properties.
Uniqueness
Doxycycline Monohydrate is unique due to its high oral bioavailability, long half-life, and relatively low toxicity compared to other tetracyclines . Its ability to inhibit matrix metalloproteinases also sets it apart from other antibiotics in its class .
Properties
Molecular Formula |
C15H12F4N2O4S |
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Molecular Weight |
392.3 g/mol |
IUPAC Name |
ethyl 2-[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylacetate |
InChI |
InChI=1S/C15H12F4N2O4S/c1-2-25-13(22)8-26(23,24)14-20-11(7-12(21-14)15(17,18)19)9-3-5-10(16)6-4-9/h3-7H,2,8H2,1H3 |
InChI Key |
YSZZSESTGDKXTF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)F |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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